molecular formula C16H25NO4S B5338398 4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine

4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine

Cat. No.: B5338398
M. Wt: 327.4 g/mol
InChI Key: YZNHKXCVXCJHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine, also known as EMD 57033, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonylureas and has been found to have various biochemical and physiological effects.

Mechanism of Action

4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine 57033 works by binding to the sulfonylurea receptor subunit of the ATP-sensitive potassium channel, causing it to close. This leads to an increase in intracellular calcium concentration, which in turn triggers insulin secretion. Additionally, this compound 57033 has been found to have anti-inflammatory effects, which may contribute to its therapeutic potential in various diseases.
Biochemical and Physiological Effects:
In addition to its effects on insulin secretion and inflammation, this compound 57033 has been found to have various other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. It has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury, indicating its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine 57033 in lab experiments is its potency and specificity. It has a high affinity for the sulfonylurea receptor subunit of the ATP-sensitive potassium channel, making it a valuable tool for studying the channel's function. However, one limitation of this compound 57033 is its relatively short half-life, which may require frequent dosing in certain experiments.

Future Directions

There are many potential future directions for research involving 4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine 57033. One area of interest is its potential as a therapeutic agent in various diseases, including diabetes mellitus, cancer, and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, the development of new analogs of this compound 57033 may lead to the discovery of even more potent and specific inhibitors of the ATP-sensitive potassium channel.

Synthesis Methods

4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine 57033 can be synthesized through a multi-step process involving the reaction of 4-ethoxy-3-ethylphenol with sulfonyl chloride, followed by the addition of 2,6-dimethylmorpholine. The resulting compound can be purified through recrystallization to obtain a high yield and purity.

Scientific Research Applications

4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine 57033 has been widely used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of ATP-sensitive potassium channels, which play a crucial role in regulating insulin secretion in pancreatic beta cells. This has led to its use in studies investigating the pathophysiology of diabetes mellitus and the development of new therapies for the disease.

Properties

IUPAC Name

4-(4-ethoxy-3-ethylphenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S/c1-5-14-9-15(7-8-16(14)20-6-2)22(18,19)17-10-12(3)21-13(4)11-17/h7-9,12-13H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNHKXCVXCJHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2CC(OC(C2)C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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